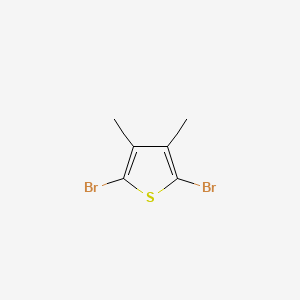

2,5-Dibromo-3,4-dimethylthiophene

Description

Foundational Significance of Halogenated Thiophene (B33073) Scaffolds in Organic Synthesis

Halogenated thiophene scaffolds are indispensable tools in the arsenal (B13267) of organic chemists. The introduction of halogen atoms, such as bromine or chlorine, onto the thiophene ring dramatically influences the molecule's reactivity and provides handles for further chemical modification. nih.govnih.gov Halogens are excellent leaving groups in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. researchgate.net This reactivity allows for the site-specific formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler, halogenated precursors. nih.govresearchgate.net

The strategic placement of halogens on the thiophene ring can direct subsequent chemical reactions, a critical aspect for achieving high selectivity in the synthesis of complex target molecules. nih.gov Furthermore, halogenation can be used to fine-tune the electronic properties of the thiophene ring, which is crucial for applications in materials science. The ability to introduce halogens stereoselectively can also be critical in the synthesis of chiral natural products and pharmaceuticals. nih.gov This combination of reactivity and tunability makes halogenated thiophenes, as a class, highly valuable intermediates in both academic research and industrial-scale chemical production. nih.govresearchgate.net

Evolution of Thiophene Derivatives in Advanced Materials and Medicinal Chemistry

Thiophene and its derivatives have a rich history of application across diverse scientific disciplines, most notably in the creation of advanced materials and the development of new pharmaceuticals. nih.goveprajournals.comnih.gov The thiophene ring is an electron-rich aromatic system, a property that has been exploited to create a wide range of functional materials.

In materials science, thiophene derivatives are the building blocks for many conducting polymers. acs.org Polythiophenes, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most successful organic electronic materials, valued for their high conductivity, stability, and processability. sigmaaldrich.com These materials are integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (solar cell) applications. nih.govossila.com The performance of these materials can be precisely controlled by modifying the substituents on the thiophene ring. acs.org

In medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold," meaning it is a common structural feature in many biologically active compounds and approved drugs. nih.govrsc.orgresearchgate.net Its presence can enhance a molecule's therapeutic efficacy and pharmacokinetic profile. researchgate.net Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. nih.goveprajournals.comnih.gov Well-known drugs containing the thiophene moiety include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid. nih.gov The ongoing exploration of thiophene chemistry continues to yield new candidates for treating a variety of diseases. researchgate.netbohrium.com

Strategic Importance of 2,5-Dibromo-3,4-dimethylthiophene as a Synthetic Synthon

This compound is a specialized chemical intermediate that holds significant strategic value as a synthetic synthon—a molecular fragment used as a building block in the synthesis of more complex molecules. Its importance stems from the specific arrangement of its functional groups: two reactive bromine atoms at the 2 and 5 positions and two methyl groups at the 3 and 4 positions.

The bromine atoms serve as versatile reactive sites, primarily for metal-catalyzed cross-coupling reactions. This allows chemists to selectively introduce a wide variety of other chemical groups at these positions, effectively using the thiophene core as a scaffold to build larger, more elaborate structures. kyushu-u.ac.jp The methyl groups, while less reactive, are not merely passive substituents. They provide steric bulk and influence the electronic nature of the thiophene ring, which can affect the molecule's conformation and the reactivity of the adjacent bromine atoms. This unique combination of features makes this compound a valuable starting material for creating precisely substituted thiophene-based compounds for targeted applications in materials science and drug discovery.

Below are the key chemical and physical properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆Br₂S |

| Molecular Weight | 269.99 g/mol |

| CAS Number | 74707-05-4 |

| Canonical SMILES | CC1=C(SC(=C1C)Br)Br |

| InChI Key | NIDAFLYKBAFSNA-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The utility of this compound as a synthon is demonstrated in synthetic routes where it serves as the core structure, which is then elaborated through reactions at the bromine positions to yield more complex functional molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-dibromo-2,5-bis(chloromethyl)thiophene |

| clopidogrel |

| olanzapine |

| poly(3,4-ethylenedioxythiophene) (PEDOT) |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDAFLYKBAFSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503270 | |

| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74707-05-4 | |

| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Reaction Mechanisms of 2,5 Dibromo 3,4 Dimethylthiophene

Organometallic Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organometallic intermediates, particularly organolithium and Grignard reagents, are pivotal in the functionalization of 2,5-dibromo-3,4-dimethylthiophene. These reagents act as powerful nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation Chemistry

Lithiation of this compound provides a facile route to reactive organolithium intermediates, which can be subsequently trapped with various electrophiles.

The selective mono- or dilithiation of this compound can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the lithiating agent and the temperature. The use of one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures favors monolithiation, where one bromine atom is exchanged for a lithium atom. Increasing the equivalents of the lithiating agent can lead to dilithiation, replacing both bromine atoms. The choice of solvent also plays a crucial role, with coordinating solvents like tetrahydrofuran (B95107) (THF) often favoring lithiation at the 5-position in similar substituted thiophenes. researchgate.net

The primary method for generating organolithium species from this compound is through lithium-halogen exchange. This reaction is typically rapid, even at low temperatures. harvard.edu The generally accepted mechanism involves the formation of an "ate-complex" as an intermediate or transition state. harvard.eduprinceton.edu The rate of exchange follows the trend I > Br > Cl, making the bromine atoms in the starting material susceptible to exchange. princeton.edu The process is reversible, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu

Table 1: Reagents and Conditions for Lithium-Halogen Exchange

| Reagent | Conditions | Product |

|---|---|---|

| n-Butyllithium (n-BuLi) | Diethyl ether, -80°C | 2-Bromo-5-lithio-3,4-dimethylthiophene |

This table presents typical conditions for lithium-halogen exchange reactions.

The resulting organolithium intermediates are highly reactive nucleophiles and can participate in a variety of reactions to form new bonds. documentsdelivered.com They readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based functional groups. For instance, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, after an aqueous workup. youtube.com These intermediates can also be used in transmetalation reactions to generate other organometallic reagents.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound offers an alternative and often milder route to a powerful carbon nucleophile.

The reaction involves treating the dibromo compound with magnesium metal in an aprotic ethereal solvent like diethyl ether or tetrahydrofuran (THF). youtube.comwikipedia.org The magnesium inserts into the carbon-bromine bond to form the organomagnesium halide. youtube.com Similar to lithiation, selective mono-Grignard formation can be achieved by controlling the stoichiometry of magnesium. The resulting Grignard reagent, 2-bromo-5-(bromomagnesio)-3,4-dimethylthiophene, can then be used in a variety of subsequent reactions.

Grignard reagents are excellent nucleophiles and are commonly used in reactions with carbonyl compounds to form alcohols. youtube.comyoutube.com They can also be employed in cross-coupling reactions, as discussed in the following section.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch this compound is an excellent substrate for these reactions, allowing for the stepwise and selective functionalization of the thiophene (B33073) core.

Palladium catalysts are most commonly employed for these transformations. chemie-brunschwig.ch Reactions such as Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings are all viable methods for introducing aryl, heteroaryl, vinyl, and alkyl groups at the 2- and 5-positions of the thiophene ring. chemie-brunschwig.chresearchgate.net

For example, in a Suzuki coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the corresponding mono- or diarylated thiophene derivative. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Nickel catalysts are also effective, particularly for Kumada couplings. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted thiophene |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/Alkenyl-substituted thiophene |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl/Alkenyl/Alkynyl-substituted thiophene |

This table summarizes common cross-coupling reactions involving this compound.

These cross-coupling reactions have been instrumental in the synthesis of various functional materials, including polymers and small molecules for electronic applications, by extending the conjugation of the thiophene ring. ossila.com

Suzuki-Miyaura Coupling for Arylation and Oligomerization

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction allows for the sequential or simultaneous substitution of the two bromine atoms with various aryl groups, leading to the synthesis of 2,5-diaryl-3,4-dimethylthiophenes or intermediate mono-arylated products. This reaction is valued for its mild conditions, tolerance of various functional groups, and the use of generally non-toxic byproducts. nih.govnih.gov

Studies on structurally similar compounds, such as 2,5-dibromo-3-hexylthiophene (B54134), demonstrate that both mono- and double-arylation can be achieved with high selectivity under controlled conditions. nih.govnih.gov The reaction typically involves reacting the dibromothiophene with one or more equivalents of an arylboronic acid in the presence of a palladium catalyst and a base. The choice of solvent can also influence reaction yields, with 1,4-dioxane (B91453) often proving superior to toluene (B28343) due to the better solubility of the arylboronic acid reagents. nih.govmdpi.com

The efficacy of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. The catalyst system's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Commonly used catalyst precursors for the Suzuki coupling of dibromothiophenes include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species. nih.govresearchgate.net

Ligand Effects: The ligands coordinated to the palladium center are crucial for catalyst stability and reactivity. They influence the electron density at the metal center and the steric environment around it.

Triphenylphosphine (PPh₃) : This is a classic and versatile ligand used in many Suzuki reactions. Systems like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ are effective for coupling various arylboronic acids with dibromothiophenes. nih.govresearchgate.net

Bulky and Electron-Rich Phosphines : In recent years, the development of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., Buchwald ligands) has significantly expanded the scope of the Suzuki-Miyaura reaction. nih.gov These ligands enhance the rates of both oxidative addition of the palladium into the C-Br bond and the final reductive elimination step. nih.gov This increased reactivity allows for the coupling of more challenging substrates, including sterically hindered ones and even less reactive aryl chlorides. nih.gov For this compound, where the methyl groups provide some steric bulk, such advanced ligands could potentially improve reaction efficiency and yields.

The table below summarizes common catalyst systems used in Suzuki-Miyaura coupling of related dibromothiophenes.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrate | Ref |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-dibromo-3-hexylthiophene | nih.gov |

| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | 95% EtOH | Dibromothiophenes | researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-dibromo-3-hexylthiophene | nih.gov |

The efficiency and outcome of the Suzuki-Miyaura coupling are governed by both steric and electronic factors, originating from the thiophene substrate, the boronic acid partner, and the catalyst's ligands.

Steric Influences : The methyl groups at the 3- and 4-positions of this compound exert steric hindrance around the reactive C-Br bonds. This can influence the rate of reaction compared to an unsubstituted 2,5-dibromothiophene (B18171). However, the Suzuki coupling is generally robust enough to overcome moderate steric hindrance. The use of bulky phosphine ligands on the palladium catalyst can sometimes be beneficial for coupling sterically hindered substrates. rsc.org

Electronic Influences : The electronic nature of the substituents on the arylboronic acid partner significantly affects the coupling efficiency and the properties of the resulting product. researchgate.net

Electron-donating groups (e.g., -CH₃, -OCH₃) on the arylboronic acid can increase the nucleophilicity of the aryl group, which may affect the transmetalation step.

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the arylboronic acid can influence the electronic properties of the final diarylthiophene product. Studies on 2,5-dibromo-3-hexylthiophene have shown that a variety of arylboronic acids bearing both electron-donating and electron-withdrawing substituents can be successfully coupled. nih.govresearchgate.net

Research on 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene has demonstrated that a wide range of functional groups on the arylboronic acid are well-tolerated, highlighting the versatility of the Suzuki reaction for creating diverse thiophene derivatives. researchgate.netnih.gov

Stille Coupling Reactions

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) reagent. uwindsor.ca This method is particularly useful for synthesizing conjugated oligomers and polymers due to its high functional group tolerance and the absence of a required base, which can be advantageous for sensitive substrates. uwindsor.cajcu.edu.au

For this compound, a Stille coupling with a distannylated aromatic or heteroaromatic compound can be employed for polymerization. Alternatively, reaction with a mono-stannylated reagent can lead to arylated thiophenes. The general reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or [Pd₂(dba)₃], often with a ligand like triphenylarsine (B46628) (AsPh₃) and sometimes a copper(I) iodide (CuI) additive to accelerate the reaction. harvard.edu

| Catalyst | Ligand | Additive | Solvent | Typical Reactants | Ref |

| Pd(PPh₃)₄ | Triphenylphosphine | None | DMF | Organohalide, Organostannane | harvard.edu |

| [Pd₂(dba)₃] | Triphenylarsine (AsPh₃) | CuI | DMF | Organohalide, Organostannane | harvard.edu |

This reaction has been used to synthesize various thiophene-containing oligomers, demonstrating its utility in materials chemistry. sigmaaldrich.com

Kumada Coupling Reactions

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It was one of the first cross-coupling methods discovered and remains a valuable tool for C-C bond formation, especially for preparing polythiophenes. jcu.edu.auwikipedia.org

The catalytic cycle for Kumada coupling typically involves the oxidative addition of the organic halide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

To apply this to this compound, the thiophene would be reacted with an aryl or alkyl Grignard reagent in the presence of a catalyst like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). This method has been successfully used to polymerize 2,5-dibromo-3-methylthiophene, suggesting its applicability to the 3,4-dimethylated analog. jcu.edu.au

Direct Arylation Protocols

Direct Arylation (or C-H Arylation) is a more modern and atom-economical approach to forming biaryl linkages. It involves the coupling of an organohalide with a C-H bond of another aromatic compound, thus avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent (like an organoboron, -tin, or -magnesium compound). jcu.edu.au

For this compound, a direct arylation protocol would involve reacting it with an arene (e.g., benzene (B151609), thiophene) in the presence of a palladium catalyst, a ligand, and a base (often a carboxylate salt like potassium pivalate). This approach has been reviewed as a viable method for functionalizing halo-substituted alkylthiophenes. jcu.edu.au The reaction offers a more streamlined synthetic route to arylated thiophenes, reducing the number of synthetic steps and the generation of metallic waste.

Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SₙAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The classic SₙAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This mechanism is typically favored when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the thiophene ring is substituted with two electron-donating methyl groups. These groups increase the electron density of the ring, which disfavors the attack by a nucleophile and destabilizes the negatively charged Meisenheimer intermediate that would form. Therefore, this compound is generally unreactive towards classical SₙAr reactions with common nucleophiles under standard conditions. Computational studies on other thiophene systems have shown that the absence of electron-withdrawing groups leads to a significantly higher activation energy for nucleophilic attack. nih.gov Forcing the reaction would likely require harsh conditions (high temperatures and pressures) or the use of very strong nucleophiles.

Displacement of Bromine Atoms with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atoms at the 2 and 5 positions of this compound are susceptible to displacement by various nucleophiles. These reactions typically proceed through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling pathways.

Research has shown that related dinitro-activated thiophenes react with secondary amines. For instance, 2,5-dimethyl-3,4-dinitrothiophene (B14613727) reacts with morpholine (B109124) and piperidine (B6355638) to yield 2,5-dimethyl-trans-2,3-dimorpholino- and 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene, respectively. rsc.org While not a direct substitution on the bromo-analogue, this indicates the susceptibility of the thiophene ring to nucleophilic attack, which is a prerequisite for SNAr on the bromo-derivative.

Direct displacement of the bromine atoms has been documented with thiolates. For example, the reaction of 2,5-dibromo-3,4-bis(chloromethyl)thiophene with various nucleophiles, including thiocyanate, has been investigated. researchgate.net Although this is a related compound, it highlights the reactivity of the C-Br bond in such systems.

While specific examples with a wide range of primary and secondary amines or alkoxides on this compound itself are not extensively detailed in the available literature, the general principles of nucleophilic aromatic substitution on halogenated thiophenes suggest that such reactions are feasible, likely requiring elevated temperatures and potentially the use of a strong base or a palladium catalyst. The electron-donating nature of the methyl groups at the 3 and 4 positions would generally be expected to decrease the reactivity of the compound towards nucleophilic aromatic substitution compared to unalkylated 2,5-dibromothiophene.

Table 1: Examples of Nucleophilic Substitution Reactions on Thiophene Derivatives

| Starting Material | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2,5-dimethyl-3,4-dinitrothiophene | Morpholine | 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene | Addition-Elimination |

| 2,5-dimethyl-3,4-dinitrothiophene | Piperidine | 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene | Addition-Elimination |

| 3,4-dibromo-2,5-bis(chloromethyl)thiophene | Thiocyanate | 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene | Nucleophilic Substitution |

Electrophilic Aromatic Substitution Reactions

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, in this compound, the α-positions, which are the most reactive sites for electrophilic attack on an unsubstituted thiophene ring, are blocked by bromine atoms. Therefore, any electrophilic substitution would be expected to occur at the β-positions, displacing the methyl groups, or potentially leading to addition reactions.

The two methyl groups at the 3 and 4 positions are electron-donating groups, which activate the thiophene ring towards electrophilic attack. youtube.comlibretexts.org In principle, this activation could facilitate substitution at these positions under forcing conditions, though this would involve the breaking of a C-C bond.

A more common reaction involving electrophiles is the nitration of related dihalothiophenes. For instance, 2,5-dibromothiophene can be nitrated to yield 2,5-dibromo-3,4-dinitrothiophene (B14878) using a mixture of concentrated nitric acid and fuming sulfuric acid. researchgate.net This demonstrates that electrophilic substitution can occur at the β-positions of a 2,5-dihalothiophene. The directing effect of the methyl groups in this compound would further activate these β-positions, making such reactions theoretically more facile than in the unsubstituted analogue. However, specific studies on the electrophilic aromatic substitution of this compound itself are not prominent in the reviewed literature.

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. The oxidation of thiophenes to their corresponding 1,1-dioxides (sulfones) is a well-established transformation, typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org

For instance, the oxidation of 2,5-dihydrothiophene (B159602) with hydrogen peroxide in acetic acid leads to the formation of 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com While a direct synthetic protocol for the oxidation of this compound to its 1,1-dioxide is not explicitly detailed in the readily available literature, the general methodologies for thiophene oxidation are applicable. The reaction of 3,4-dibromo-2,5-dimethylthiophene-1,1-dioxide with piperidine has been studied, confirming the existence and reactivity of this sulfone derivative. researchgate.net

Table 2: Common Oxidizing Agents for Thiophene to Thiophene-1,1-dioxide Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane), room temperature |

The oxidation of the sulfur atom in the thiophene ring from a sulfide (B99878) to a sulfone has a profound impact on the electronic properties and reactivity of the molecule.

Electronic Properties: The sulfone group is strongly electron-withdrawing. This significantly alters the electron distribution within the thiophene ring. In this compound, the sulfur atom's lone pairs contribute to the aromatic sextet. Upon oxidation to the 1,1-dioxide, these electrons are involved in bonding with the oxygen atoms, and the sulfur atom becomes a powerful electron-withdrawing center. This reduces the aromatic character of the thiophene ring and alters its spectroscopic properties.

Reactivity: The change in electronic properties directly influences the reactivity of the molecule.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the sulfone group activates the thiophene ring towards nucleophilic attack. This is in contrast to the parent thiophene, where the electron-donating methyl groups would deactivate the ring towards such reactions. A study on the reaction of 3,4-dibromo-2,5-dimethylthiophene-1,1-dioxide with piperidine demonstrated that one of the bromine atoms is displaced by the amine. researchgate.net This highlights the enhanced reactivity of the sulfone towards nucleophiles.

Diels-Alder Reactions: Thiophene-1,1-dioxides are known to participate as dienes in Diels-Alder reactions. The reduced aromaticity of the sulfone facilitates this cycloaddition, which is not a characteristic reaction of the parent thiophene.

Iv. Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 3,4 Dimethylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,5-dibromo-3,4-dimethylthiophene, offering unambiguous information about the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The two methyl groups at the C3 and C4 positions are chemically equivalent, as are the two bromine atoms at the C2 and C5 positions. This symmetry results in a single resonance signal for the six protons of the two methyl groups.

In contrast, the ¹H NMR spectrum of the parent compound, 2,5-dimethylthiophene, displays two distinct signals: one for the methyl protons and another for the two equivalent protons on the thiophene (B33073) ring. chemicalbook.com For 2,5-dibromothiophene (B18171), which lacks methyl groups, a single signal is observed for the two equivalent ring protons. chemicalbook.com

The ¹³C NMR spectrum of this compound provides complementary information, revealing the chemical environments of the carbon atoms. The spectrum is expected to show three distinct signals corresponding to the two equivalent methyl carbons, the two equivalent brominated carbons (C2 and C5), and the two equivalent methyl-substituted carbons (C3 and C4). The chemical shifts of these carbons are influenced by the electronegativity of the adjacent bromine atoms and the electron-donating nature of the methyl groups.

Table 1: Comparative ¹H NMR Data

| Compound | Functional Group | Chemical Shift (ppm) |

| This compound | Methyl Protons | ~2.2-2.4 (estimated) |

| 2,5-Dimethylthiophene chemicalbook.com | Methyl Protons | 2.43 |

| Ring Protons | 6.63 | |

| 2,5-Dibromothiophene chemicalbook.com | Ring Protons | 6.826 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C2, C5 | 110-120 |

| C3, C4 | 135-145 |

| Methyl Carbons | 14-16 |

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular puzzle, especially for more complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound where the methyl groups are inequivalent, COSY could show correlations between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the methyl proton signal to the methyl carbon signal in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). For instance, it could show a correlation between the methyl protons and the C3/C4 carbons of the thiophene ring, as well as the C2/C5 carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, regardless of whether they are bonded. In derivatives with more complex substituents, NOESY can help to determine the preferred conformation of the molecule.

The application of these techniques was instrumental in the characterization of various thiophene derivatives, confirming their synthesized structures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The complexity of IR spectra in the 1450 to 600 cm⁻¹ region, often called the fingerprint region, makes it challenging to assign all absorption bands, but the unique patterns are highly characteristic of a specific molecule. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (methyl) | 2950-2850 |

| C=C stretching (thiophene ring) | ~1500-1400 |

| C-S stretching (thiophene ring) | ~850-700 |

| C-Br stretching | ~600-500 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition (C₆H₆Br₂S). nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon electron impact ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion peak and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Studies on similar thiophene derivatives have shown that fragmentation mechanisms can involve bond ruptures and skeletal rearrangements, with the nature of the substituents significantly influencing the fragmentation pattern. arkat-usa.org For this compound, likely fragmentation pathways would include the loss of a bromine atom, a methyl group, or the cleavage of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic thiophene ring.

The electronic transitions observed in the UV-Vis spectra of thiophene derivatives are sensitive to the nature and position of substituents on the thiophene ring. The introduction of substituents can alter the energy levels of the molecular orbitals involved in the transitions, leading to shifts in the absorption maxima (λ_max).

For this compound, the two bromine atoms act as auxochromes, which can influence the π→π* transitions through both inductive and resonance effects. The methyl groups, being electron-donating, also affect the electronic structure. The interplay of these substituent effects determines the precise energy and intensity of the absorption bands. rsc.org

In donor-π-acceptor (D-π-A) thiophene derivatives, intramolecular charge transfer (ICT) characteristics are prominent, and the choice of substituents can significantly enhance these properties. rsc.org While this compound does not fit the classic D-π-A model, the electronic perturbations caused by the bromo and methyl substituents will still modulate the π→π* transitions of the thiophene core. Studies on related substituted thiophenes have shown that solvent polarity can also influence these electronic transitions, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

A key derivative, 2,5-dibromo-3,4-dinitrothiophene (B14878), has been crystallized and its structure determined. researchgate.net The analysis reveals the core thiophene ring and the specific orientation of its substituents. The substitution pattern, with bromine atoms at the 2 and 5 positions and nitro groups at the 3 and 4 positions, significantly influences the electronic distribution and steric profile of the molecule. researchgate.net While the methyl groups in the target compound (this compound) would present different steric and electronic effects compared to the nitro groups, the fundamental thiophene ring geometry is expected to be comparable.

Crystallographic data for 2,5-dibromo-3,4-dinitrothiophene is presented below, offering a model for the expected solid-state conformation.

Table 1: Crystallographic Data for 2,5-Dibromo-3,4-dinitrothiophene

| Parameter | Value |

|---|---|

| Chemical Formula | C₄Br₂N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| α (°) | 90 |

| β (°) | 128.89(3) |

| γ (°) | 90 |

| Volume (ų) | 896.9(3) |

| Z | 4 |

Data sourced from a study on 2,5-dihalo-3,4-dinitrothiophenes. researchgate.net

The conformation of such molecules in the crystal lattice is often planar, though slight twisting of substituent groups relative to the thiophene ring can occur to alleviate steric strain. In another complex derivative containing 3,5-dibromothiophene units, the thiophene groups were found to be twisted relative to a central benzene (B151609) ring, with a dihedral angle of 41.43 (9)°. ossila.com This indicates that significant conformational twisting can occur depending on the molecular structure.

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)

The solid-state packing of halogenated thiophenes is significantly influenced by non-covalent intermolecular interactions. Halogen bonding, a directional interaction between a halogen atom (as a Lewis acid) and a Lewis base, plays a crucial role.

In the crystal structure of 2,5-dibromo-3,4-dinitrothiophene, the formation of notable solid-state assemblies is driven by halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups. researchgate.net These Br···O interactions are a key feature that dictates the supramolecular architecture. The strength and directionality of these interactions are fundamental to the design of new crystalline materials with specific physical properties.

While this compound lacks the nitro groups' oxygen atoms to act as strong halogen bond acceptors, other interactions would predominate. These include C–H···Br interactions, where the hydrogen atoms of the methyl groups interact with the bromine atoms of adjacent molecules. sigmaaldrich.com Furthermore, Br···Br contacts of less than 3.5 Å are also considered significant in directing the crystal packing. sigmaaldrich.com

The study of dihalogen adducts of related tellurophenes highlights a synergistic interplay between halogen and chalcogen bonds, demonstrating the complexity and importance of these non-covalent forces in building supramolecular structures.

Crystal Packing Analysis

Crystal packing describes how individual molecules are arranged to form the bulk crystalline solid. This arrangement is the result of a balance between attractive and repulsive intermolecular forces, aiming to achieve a minimum energy state. Analysis of the crystal packing provides insights into the material's density, stability, and other physical properties.

For 2,5-dibromo-3,4-dinitrothiophene, the crystal packing is characterized by the efficient arrangement of molecules facilitated by the previously mentioned halogen bonds. researchgate.net The specific monoclinic space group (C2/c) and the number of molecules per unit cell (Z=4) define the symmetry and repeating pattern of the structure. researchgate.net

V. Computational Chemistry and Theoretical Insights into 2,5 Dibromo 3,4 Dimethylthiophene

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of thiophene (B33073) derivatives. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its reactivity and physical properties.

DFT calculations are instrumental in predicting the reactivity of 2,5-Dibromo-3,4-dimethylthiophene. By modeling the transition states of potential reactions, such as the activation of the carbon-bromine (C-Br) bonds, researchers can forecast the most likely reaction pathways. For instance, theoretical modeling of the Suzuki-Miyaura cross-coupling reaction, a common application for this compound, can help to understand the mechanism and optimize reaction conditions. researchgate.net The presence of two bromine atoms at the 2 and 5 positions provides two reactive sites for such cross-coupling reactions, enabling the synthesis of complex conjugated polymers.

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the analysis of Fukui indices can pinpoint the atoms most susceptible to attack. It is theoretically anticipated that the carbon atoms bonded to the bromine atoms (C2 and C5) would be the primary electrophilic sites, making them susceptible to nucleophilic attack, which is a key step in reactions like the Suzuki coupling. Conversely, the electron-rich thiophene ring and methyl groups would be the likely centers for electrophilic attack.

While specific Fukui indices for this compound are not widely published, studies on similar thiophene derivatives provide a strong indication of the expected reactivity patterns.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

Computational studies on polymers derived from this compound have shown that the HOMO and LUMO energy levels can be precisely calculated. For a polymer incorporating this thiophene unit, the HOMO and LUMO energy levels were determined to be -5.6 eV and -4.1 eV, respectively. mdpi.com A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excitable and more reactive. researchgate.net

For comparative purposes, DFT studies on the related compound 2,5-dibromo-3-methylthiophene (B84023) and its derivatives have calculated HOMO-LUMO energy gaps in the range of 3.89 to 4.67 eV. researchgate.net It is expected that this compound would exhibit a similar energy gap, influencing its electronic and optical properties.

Table 1: Representative Frontier Molecular Orbital Data for a Polymer Derived from this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.6 |

| LUMO | -4.1 |

| HOMO-LUMO Gap | 1.5 |

Data sourced from a study on a thiazole-diketopyrrolopyrrole-based polymer incorporating this compound. mdpi.com

The distribution of electron density within this compound is significantly influenced by its substituents. The two methyl groups at the 3 and 4 positions are electron-donating, increasing the electron density of the thiophene ring. researchgate.net In contrast, the two bromine atoms at the 2 and 5 positions are electron-withdrawing due to their high electronegativity.

This push-pull electronic effect creates a unique charge distribution across the molecule. The carbon atoms attached to the bromine atoms experience a reduction in electron density, making them electrophilic. Meanwhile, the thiophene ring, enriched by the methyl groups, is more nucleophilic. This electronic landscape dictates how the molecule interacts with other reagents and is a key factor in its reactivity in polymerization and other synthetic transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While the thiophene ring itself is largely planar and rigid, the methyl groups can rotate, and the molecule as a whole can interact with its environment in complex ways. Molecular dynamics (MD) simulations are a computational tool used to study the movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational landscape, revealing the most stable arrangements of the methyl groups.

Furthermore, these simulations can model the interactions between the thiophene derivative and solvent molecules. Understanding how the molecule behaves in different solvents is crucial for optimizing reaction conditions and for predicting the morphology of thin films created from polymers containing this unit. Although specific MD simulation studies on this compound are not extensively documented, this technique remains a valuable tool for investigating the dynamic behavior of such molecules. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, including DFT, can be employed to investigate the step-by-step mechanisms of reactions involving this compound. For example, in a Suzuki coupling reaction, these studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of intermediates and transition states, researchers can determine the rate-limiting step of the reaction and identify potential side reactions. This detailed mechanistic understanding is invaluable for developing more efficient and selective synthetic routes to thiophene-based polymers and other advanced materials. While detailed quantum chemical studies on the reaction mechanisms of this compound are a specialized area of research, the principles have been applied to similar systems, demonstrating the power of this approach. mdpi.com

Transition-State Modeling and Activation Energy Profiles

Transition-state modeling is a fundamental computational technique used to elucidate reaction mechanisms and predict reaction rates. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy.

For this compound, a key area of interest is its participation in cross-coupling reactions, such as Suzuki or Stille couplings, which rely on the activation of the carbon-bromine (C-Br) bonds. Density Functional Theory (DFT) is a common method used to model these processes. For instance, calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p) can be employed to model the transition states involved in the oxidative addition of the C-Br bond to a metal catalyst.

A proposed mechanism for the polymerization of olefins suggests that the process involves an electronic rearrangement with only minor nuclear displacements, which could explain the low activation energy often observed in the propagation step. researchgate.net This type of modeling can also identify which of the two C-Br bonds (at the 2- or 5-position) is more likely to react first by comparing the activation energies for their respective cleavage. Furthermore, Fukui indices, derived from DFT calculations, can help identify the most electrophilic sites on the molecule, which correspond to the C-2 and C-5 positions where the bromine atoms are located.

Computational Modeling of Catalyst-Substrate Interactions in Polymerization (e.g., Ni(0)(dppe) with dibromothiophenes)

The polymerization of substituted thiophenes, such as this compound, is a critical method for producing conductive polymers like poly(3,4-dimethylthiophene). Computational modeling is instrumental in understanding the intricate interactions between the thiophene monomer (substrate) and the transition metal catalyst that drives the polymerization.

Density Functional Theory (DFT) methods are widely applied to model the elementary steps of coordination polymerization, including the interactions involving transition metal complexes. researchgate.net While specific studies on Ni(0)(dppe) with this compound are not detailed in the provided results, the general approach can be described. Researchers model the catalyst activation process, the coordination of the dibromothiophene monomer to the metal center, and the subsequent C-C bond-forming reductive elimination steps. For example, neutral salicylaldiminato Ni(II) complexes have been shown to be active catalysts for ethylene (B1197577) polymerization when used with a phosphine (B1218219) scavenger like Ni(COD)2. researchgate.net

These computational models can rationalize experimental findings and provide guidance for the development of new, more efficient single-site polymerization catalysts. researchgate.net The calculations can assess the influence of ligands on the catalyst, such as the dppe (1,2-bis(diphenylphosphino)ethane) ligand on the nickel center, and how they affect polymerization activity, comonomer incorporation, and the properties of the resulting polymer. researchgate.net

In Silico Approaches for Predicting Chemical and Biological Activity

In silico methods are computational techniques used to predict the chemical and biological properties of molecules, thereby accelerating the discovery process for new materials and therapeutic agents. These approaches are particularly valuable for screening large libraries of compounds and prioritizing candidates for experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are predictive models that correlate the chemical structure of a compound with its biological activity or a specific property. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activity.

While no QSAR studies focusing specifically on this compound were found, research on related thiophene derivatives demonstrates the utility of this approach. For instance, QSAR studies on thiophene analogs designed as anti-inflammatory agents revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating their activity. nih.gov In another study on the cytotoxicity of thiophenols, a QSAR model was developed that correlated the activity with the Hammett electronic parameter (σ+) and homolytic bond dissociation energies (BDE). nih.gov This model indicated that electron-releasing substituents enhanced cytotoxic activity. nih.gov Similarly, a QSAR study on antimicrobial 1,3,5-thiadiazine-2-thiones found a linear correlation between the minimum inhibitory concentration (MIC) and descriptors for molar refractivity (MR), length (L), and flexibility (Fr) of substituents. researchgate.net

Table 1: Examples of QSAR Studies on Thiophene Derivatives

| Compound Class | Biological Activity | Key Descriptors | QSAR Model Insights | Reference |

| Thiophene Analogs | Anti-inflammatory | ELUMO, Dipole Moment | Electronic properties are crucial for modulating activity. | nih.gov |

| X-Thiophenols | Cytotoxicity | Hammett parameter (σ+), Bond Dissociation Energy (BDE) | Electron-releasing groups enhance cytotoxicity. | nih.gov |

| 1,3,5-Thiadiazine-2-thiones | Antifungal | Molar Refractivity (MR), Length (L), Flexibility (Fr) | MIC is linearly correlated with specific physicochemical descriptors. | researchgate.net |

Molecular Docking and Protein-Ligand Interaction Prediction for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often represented by a docking score, which helps in understanding the basis of biological activity and in screening for potential drugs.

Thiophene derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. Although specific docking studies for this compound are not available in the provided results, research on structurally related compounds highlights the methodology. For example, novel thiazole-thiophene scaffolds were docked into the active site of a BCL-2 family protein (PDB ID: 2W3L), a target for breast cancer therapy, to understand their cytotoxic activity. nih.gov Another study docked newly synthesized thiophene derivatives against the DprE1 enzyme, a target for anti-tuberculosis drugs, with the most promising compound showing a better docking score than the known drug Isoniazid. researchgate.netcolab.ws Docking studies have also been performed on thiophene analogs against SARS-CoV-2 inhibitors, where binding energies ranged from -25.18 to -81.42 kcal/mol. gyanvihar.org

These studies demonstrate how molecular docking can be used to rationalize the activity of synthesized compounds, identify key binding interactions (like hydrogen bonds or hydrophobic interactions), and support the development of new, selective, and potent agents targeting various diseases. nih.govrjraap.com

Table 2: Examples of Molecular Docking Studies with Thiophene Derivatives

| Thiophene Derivative Class | Biological Target (PDB ID) | Disease/Application | Docking Score/Binding Energy | Reference |

| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | Breast Cancer | -6.3 kcal/mol (for compound 4b with a different protein) | nih.gov |

| Tetrasubstituted Thiophenes | SARS-CoV-2 Inhibitors | COVID-19 | -25.18 to -81.42 kcal/mol | gyanvihar.org |

| Benzo[b]thiophene Derivatives | DprE1 Enzyme | Tuberculosis | -8.516 (for compound S23) | researchgate.netcolab.ws |

| Pyran-Thiophene Derivatives | Cancer Cell Lines | Cancer | Promising results obtained (specific scores not listed) | rjraap.com |

Vi. Applications in Advanced Materials Science and Organic Electronics

Monomer for Conjugated Polymer Synthesis

2,5-Dibromo-3,4-dimethylthiophene is a fundamental building block for producing conductive polymers, which are integral to the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of the 3,4-dimethylthiophene (B1217622) unit into polymer backbones influences the electronic properties, solubility, and solid-state packing of the resulting materials.

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing regioregular poly(3-alkylthiophene)s from 2,5-dibromo-3-alkylthiophene monomers. researchgate.netcmu.edu The process begins with a magnesium-halogen exchange reaction, where an alkyl Grignard reagent (e.g., t-butyl magnesium chloride) reacts with the this compound monomer. tdl.orgcmu.edu This step, known as Grignard Metathesis, forms a mixture of reactive organomagnesium isomers. tdl.orgcmu.edu

The subsequent addition of a transition metal catalyst, typically a nickel complex like Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization. researchgate.netcmu.edu The mechanism involves the nickel catalyst selectively reacting with the less sterically hindered monomer isomer to build the polymer chain. tdl.orgcmu.edu

The choice of transition metal catalyst significantly impacts the polymerization mechanism and the properties of the resulting polymer. rsc.org

Nickel (Ni): Nickel-based catalysts, such as Ni(dppp)Cl₂, are highly effective in promoting a living, chain-growth polymerization. rsc.org This allows for the synthesis of well-defined, regioregular polymers with low polydispersity and predictable molecular weights based on the monomer-to-catalyst ratio. cmu.edursc.org The nickel catalyst tends to remain associated with the growing polymer chain, which helps to suppress side reactions and maintain control over the polymerization process. rsc.org

Palladium (Pd): Palladium-mediated polymerization, in contrast, typically proceeds through a step-growth mechanism. rsc.org The palladium catalyst has a tendency to dissociate from the growing chain, leading to side reactions that result in polymers with lower regioregularity (less than 80% head-to-tail couplings) and broader molecular weight distributions. rsc.org

Platinum (Pt): Platinum catalysts have shown to be largely ineffective for this type of polymerization, yielding only very low molecular weight products. rsc.org

Before the development of more controlled cross-coupling methods, poly(3-alkylthiophene)s were often synthesized through oxidative chemical or electrochemical polymerization. cmu.edu These methods typically involve the use of oxidizing agents to couple the thiophene (B33073) monomer units. However, these approaches generally yield polymers with a high degree of regioirregularity, as they lack precise control over the coupling positions (head-to-head vs. head-to-tail). cmu.edu This structural randomness disrupts the planarity of the polymer backbone, which in turn limits the material's effective conjugation length and electrical conductivity. cmu.edu

Another relevant technique is solid-state polymerization. In this method, crystalline 2,5-dibromo-thiophene derivatives are heated, causing the coupling of monomer units and the release of dibromine, which simultaneously dopes the newly formed polymer. researchgate.net This solvent-free approach can produce highly ordered polymers, as the crystal structure of the monomer can template the polymerization process. researchgate.net For example, this method has been successfully applied to monomers like 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) to produce the widely used conducting polymer PEDOT. researchgate.netsigmaaldrich.com

Beyond GRIM, other transition metal-catalyzed cross-coupling reactions are instrumental in polymerizing this compound and its analogs. These methods provide powerful tools for forming the carbon-carbon bonds necessary for a conjugated polymer backbone. nih.gov

Rieke Method: This approach involves the use of highly reactive "Rieke zinc" (Zn*), which undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. The resulting organozinc intermediate is then polymerized using a nickel or palladium catalyst to generate regioregular polythiophenes. cmu.edupkusz.edu.cn

Suzuki Coupling Polymerization: The Suzuki reaction, which couples organoboron compounds with organohalides using a palladium catalyst, is another versatile method for polymer synthesis. nih.govnih.gov In this context, this compound can be reacted with thiophene-bis(boronic esters) in a polycondensation reaction to yield the desired polymer. researchgate.net This method is valued for its tolerance of a wide range of functional groups and its use of less toxic reagents. researchgate.net

The control over a polymer's regioregularity and molecular weight is paramount for its application in electronic devices, as these structural features directly dictate its electronic and photonic properties. cmu.educmu.edu

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For poly(3-substituted)thiophenes, a high percentage of head-to-tail (HT) couplings is desirable. cmu.edu This arrangement allows the polymer to adopt a planar conformation, which maximizes π-orbital overlap along the backbone, leading to a smaller bandgap, higher charge carrier mobility, and enhanced conductivity. cmu.edustanford.edu In contrast, head-to-head couplings introduce steric hindrance, forcing the polymer chain to twist and disrupting conjugation. cmu.edu

Methods like GRIM polymerization using nickel catalysts excel at producing highly regioregular (HT >98%) poly(3-alkylthiophene)s. cmu.edu The "living" nature of this chain-growth mechanism also allows for precise control over the polymer's molecular weight by simply adjusting the initial molar ratio of the monomer to the catalyst. cmu.edunih.gov This control is evident in the narrow polydispersity indices (PDI) of the resulting polymers. nih.gov Studies on poly(3-hexylthiophene) have shown a clear correlation between increasing molecular weight and improved field-effect mobility in transistors, as longer, well-ordered chains provide more efficient pathways for charge transport. stanford.edu

Table 1: Impact of Synthesis Method on Poly(3-alkylthiophene) Properties

| Polymerization Method | Catalyst System | Typical Regioregularity (% HT) | Molecular Weight Control | Primary Mechanism | Reference(s) |

|---|---|---|---|---|---|

| GRIM Polymerization | Ni(dppp)Cl₂ | >98% | High (predictable by monomer/catalyst ratio) | Chain-Growth | rsc.org, cmu.edu |

| GRIM Polymerization | Pd(dppp)Cl₂ | <80% | Low | Step-Growth | rsc.org |

| Rieke Method | Rieke Zinc / Ni or Pd catalyst | High | Moderate to High | Condensation | cmu.edu, pkusz.edu.cn |

| Oxidative Polymerization | Chemical Oxidants | Low to Moderate | Low | Step-Growth | cmu.edu |

Development of Organic Semiconductor Materials

Polymers derived from this compound are a class of organic semiconductors. The electronic properties of these materials can be tuned through chemical modification, making them suitable for a variety of electronic applications. The sulfur atom in the thiophene ring and the conjugated backbone allow for efficient charge transport, a key requirement for semiconductor performance.

In the field of organic electronics, polymers synthesized from monomers like this compound are utilized in the development of Organic Light-Emitting Diodes (OLEDs), sometimes referred to as Polymer Light-Emitting Diodes (PLEDs). pkusz.edu.cn Polythiophenes are particularly noted for their ability to produce red light emission, a color that can be challenging to achieve with other classes of conjugated polymers. pkusz.edu.cn

In an OLED device, the poly(3,4-dimethylthiophene) material can function as part of the emissive layer, where the recombination of electrons and holes leads to the generation of light, or as a charge-transport layer, facilitating the movement of charge carriers to the emissive layer. The performance of the OLED, including its efficiency and color purity, is directly linked to the properties of the organic semiconductor used. For instance, the related polymer poly(3,4-ethylenedioxythiophene) (PEDOT), often synthesized from the monomer 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), is widely used as a hole-injection layer in OLEDs due to its high conductivity and stability. sigmaaldrich.comstanford.edu

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics, this compound serves as a potential building block for the synthesis of donor-acceptor (D-A) conjugated polymers, which are the primary components of the active layer in bulk heterojunction solar cells. The general strategy involves copolymerizing an electron-donating monomer with an electron-accepting monomer to create a polymer with a low band gap, enabling broader absorption of the solar spectrum.

While specific performance data for OPV devices explicitly using polymers derived from this compound are not extensively documented in the reviewed literature, the structural motifs of this compound are highly relevant. For instance, a copolymer could be synthesized by reacting this compound (as the donor unit) with an electron-deficient comonomer. The resulting polymer's properties would be influenced by the dimethylated thiophene unit.

Table 1: Potential Impact of this compound on Polymer Properties for OPVs

| Property | Expected Influence of the 3,4-dimethylthiophene Unit |

| Solubility | Increased solubility in organic solvents due to the methyl groups, facilitating solution processing. |

| Highest Occupied Molecular Orbital (HOMO) Energy Level | The electron-donating methyl groups are expected to raise the HOMO level, which can affect the open-circuit voltage (Voc) of the solar cell. |

| Morphology of the Active Layer | The methyl groups can influence the polymer's packing and the morphology of the blend with fullerene acceptors, which is critical for efficient charge separation and transport. |

| Band Gap | The electronic nature of the dimethylthiophene unit contributes to the overall intramolecular charge transfer and helps determine the final band gap of the D-A copolymer. |

A study on a related copolymer, TTT-co-P3HT, which incorporates thiophene units, highlights the general approach in this field. nih.govrsc.orgmdpi.comresearchgate.netnih.govsigmaaldrich.com Although not directly using the dimethylated variant, this research underscores the importance of modifying thiophene-based polymers to optimize their photovoltaic performance. nih.govrsc.orgmdpi.comresearchgate.netnih.govsigmaaldrich.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics, and the semiconductor material is key to their performance. Polythiophenes are a major class of semiconductors used in OFETs. The incorporation of this compound into conjugated polymers can yield materials with suitable characteristics for use as the active channel in OFETs. Research has indicated that the inclusion of this compound in polymer matrices can significantly enhance electrical conductivity, a critical parameter for transistor performance. The improved charge transport properties make it a promising candidate for future electronic applications.

The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor. The structure of the polymer, including the nature of the monomer units, plays a crucial role in determining this mobility. The methyl groups in this compound can influence the intermolecular packing of the resulting polymer chains in the solid state, which in turn affects the efficiency of charge hopping between chains.

Table 2: Potential OFET Performance Parameters Influenced by this compound-based Polymers

| OFET Parameter | Potential Influence of this compound |

| Hole Mobility (µh) | The degree of order and intermolecular packing in the polymer film, influenced by the methyl groups, can impact hole mobility. |

| On/Off Current Ratio | The energy levels (HOMO/LUMO) of the polymer, modulated by the dimethylthiophene unit, can affect the threshold voltage and the on/off ratio. |

| Solution Processability | Enhanced solubility from the methyl groups allows for the use of various solution-based deposition techniques like spin-coating to fabricate uniform thin films for OFETs. |

While specific device data for OFETs based on polymers from this compound is limited, studies on other polythiophene derivatives provide context for their potential. researchgate.netits.ac.idnih.govmdpi.comsigmaaldrich.comscilit.com

Photodetectors

Organic photodetectors convert light signals into electrical signals and have applications in imaging, sensing, and communication. The active layer of these devices often consists of materials that exhibit strong light absorption and efficient charge generation. While conjugated polymers based on thiophene derivatives are widely explored for photodetector applications, there is a lack of specific research in the reviewed literature detailing the use of this compound for this purpose. However, the fundamental properties required for a photodetector material, such as tunable absorption spectra and good charge transport, are characteristics that can be engineered into polymers derived from this monomer. For instance, a related compound, 2,5-dibromo-3,4-dinitrothiophene (B14878), has been used to synthesize materials for photodetectors. ossila.com

Precursor for Hole Transporting Materials (HTMs)

In perovskite solar cells and other optoelectronic devices, hole transporting materials are essential for efficiently extracting and transporting positive charge carriers from the active layer to the electrode. Thiophene-based compounds are frequently used as the core of small molecule or polymeric HTMs due to their electron-rich nature and good charge transport capabilities. nih.govrsc.orgnih.gov

The structure of this compound makes it a suitable starting material for the synthesis of novel HTMs. Through cross-coupling reactions, the dibrominated thiophene core can be functionalized with electron-donating moieties, such as triphenylamine (B166846) groups, to produce molecules with appropriate energy levels for hole extraction from perovskite layers. rsc.org The methyl groups would again play a role in ensuring good solubility and influencing the film-forming properties of the HTM. Although specific examples of HTMs synthesized from this compound are not prominent in the literature, the underlying chemical principles strongly support its potential in this area. nih.govresearchgate.net

Synthesis of Low Band Gap Polymers and Materials with Tunable Electronic Properties

A key strategy in the design of materials for organic electronics is the synthesis of low band gap polymers, which can absorb a larger portion of the solar spectrum. rsc.orgchalmers.selbl.gov The donor-acceptor approach is a powerful method to achieve this, and this compound can act as an effective electron-donating monomer in this context.

By copolymerizing this compound with various electron-accepting comonomers via Stille or Suzuki coupling, a wide range of D-A polymers can be synthesized. researchgate.net The electronic properties of these polymers, including their HOMO and LUMO energy levels and, consequently, their band gap, can be systematically tuned by the choice of the acceptor unit. The electron-donating methyl groups on the thiophene ring of the this compound monomer contribute to a higher HOMO level in the resulting polymer, which is a critical parameter for tuning the material's properties. This tunability is essential for optimizing the performance of devices like organic solar cells and photodetectors.

Studies on Autopolymerization and its Control

Some substituted thiophene monomers, particularly certain alkoxybromothiophenes, are known to undergo spontaneous polymerization, or autopolymerization. researchgate.net This can be an uncontrolled process that is undesirable when the controlled synthesis of well-defined polymers is required. Studies have shown that the autopolymerization of some 2-bromosubstituted thiophenes can be catalyzed by the generation of hydrobromic acid (HBr). researchgate.net

The stability of this compound towards autopolymerization is a critical factor for its storage and use in controlled polymerization reactions. While specific studies on the autopolymerization of this compound are not detailed in the reviewed literature, the general mechanisms suggest that factors such as temperature, exposure to acid, and the nature of the substituents influence this process. The presence of methyl groups, as opposed to more reactive groups, may confer a degree of stability to the monomer. Understanding and controlling any potential autopolymerization is crucial for its successful application in the synthesis of advanced materials.

Vii. Biological and Pharmaceutical Research Applications

Investigation as Precursors for Novel Drug Candidates

The core structure of 2,5-dibromo-3,4-dimethylthiophene is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atoms at the 2 and 5 positions are particularly amenable to cross-coupling reactions, such as the Suzuki and Stille reactions. ossila.com These reactions enable the introduction of a wide variety of aryl or other functional groups, thereby generating libraries of novel compounds for biological screening. For instance, it has been used in the synthesis of 2,5-biaryl-3-hexylthiophene derivatives, which have shown promise in several pharmacological assays. mdpi.comnih.gov The versatility of this precursor allows for the systematic modification of the thiophene (B33073) core to explore structure-activity relationships and optimize compounds for specific biological targets.

Antimicrobial Activity Studies

Derivatives of dibromothiophene have been investigated for their potential to combat microbial infections. While studies specifically on this compound are limited in this direct context, related dibromothiophene compounds have demonstrated notable antimicrobial properties. For example, a study on various halo derivatives of thiophene revealed that brominated thiophenes possess antimicrobial activity. asianpubs.org Another study on 2,5-biaryl-3-hexylthiophene derivatives, synthesized from a dibromo-hexylthiophene precursor, showed that some of these compounds exhibited significant biofilm inhibition activity against E. coli. mdpi.com Specifically, 2,5-bis(4-chlorophenyl)-3-hexylthiophene was highlighted for its excellent biofilm inhibition. mdpi.com These findings suggest that the thiophene ring, when appropriately substituted, can serve as a pharmacophore for the development of new antimicrobial agents.

Anticancer Research and Therapeutic Potential

The thiophene nucleus is a component of many compounds with demonstrated anticancer activity. Derivatives of this compound are being explored for their potential as anticancer agents, with research focusing on various mechanisms of action.

Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for cancer chemotherapy. plos.org Some thiophene-containing compounds have been identified as inhibitors of this enzyme. While direct studies on this compound as a topoisomerase II inhibitor are not prevalent, the broader class of thiophene derivatives has shown activity. The general principle involves the drug molecule stabilizing the transient complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death. plos.org The development of novel 4'-demethylepipodophyllotoxin (B1664165) derivatives, some incorporating heterocyclic rings, has yielded potent topoisomerase II inhibitors. nih.gov This line of research supports the potential for thiophene-based structures, derivable from precursors like this compound, to be developed into effective topoisomerase II-targeting anticancer drugs.

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a successful strategy in cancer therapy. mdpi.comnih.gov Several studies have highlighted the potential of thiophene derivatives in this area. For instance, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, was identified as a potent inhibitor of tubulin polymerization, inducing mitotic catastrophe and cell death in various cancer cell lines. mdpi.comnih.gov Although not directly derived from this compound, this demonstrates the potential of substituted heterocyclic compounds to target tubulin.

Furthermore, derivatives of 2,5-dibromo-3-hexylthiophene (B54134) have been synthesized and evaluated for their in vitro anti-tumor activity against human breast cancer cell lines. mdpi.comnih.gov One derivative, 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene, showed promising activity against 4T1 cells, while 2,5-bis(4-methylphenyl)-3-hexylthiophene was most active against MCF-7 cells. mdpi.comnih.gov The induction of apoptosis is another key mechanism of anticancer drugs. Research on other heterocyclic compounds, such as tetrabromophthalimide derivatives, has shown that they can induce apoptosis by modulating the expression of proteins like p53, Bax, and Bcl-2, and activating caspases. researchgate.net This suggests that thiophene derivatives could also be designed to trigger programmed cell death in cancer cells.

Development of Selective Estrogen Receptor Modulators (SERMs)